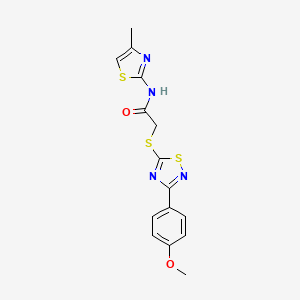
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H14N4O2S3 and its molecular weight is 378.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O2S2, with a molecular weight of 342.43 g/mol. Its structure features a thiadiazole ring substituted with a methoxyphenyl group and an acetamide moiety linked to a methylthiazole group. This unique configuration is believed to enhance its biological activity.
Anticancer Activity
Numerous studies have reported the anticancer potential of thiadiazole derivatives. The specific compound under discussion has shown promising cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 4.27 | Alam et al. (2011) |
| MDA-MB-231 (Breast) | Varies | Various studies |
| SK-OV-3 (Ovarian) | 19.5 | Almasirad et al. (2016) |
These compounds often exhibit significant growth inhibition through mechanisms involving interactions with cellular targets that regulate proliferation and survival pathways.
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety can effectively inhibit bacterial growth and possess antifungal activity. The mechanism often involves disrupting microbial membrane integrity or inhibiting essential enzymes.
The biological effects of This compound are believed to arise from several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Interaction : It could modulate signaling pathways by interacting with specific receptors in cells.
- Disruption of Cellular Processes : The compound may interfere with DNA replication or protein synthesis, contributing to its cytotoxic effects.
Case Studies
Several studies have explored the efficacy of thiadiazole derivatives in preclinical models:
- Alam et al. (2011) demonstrated that certain thiadiazole derivatives showed significant cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents.
- Flefel et al. (2017) investigated the anticancer activity of a series of thiadiazole derivatives and found promising results against human liver hepatocellular carcinoma and colorectal carcinoma cell lines.
属性
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S3/c1-9-7-22-14(16-9)17-12(20)8-23-15-18-13(19-24-15)10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRFBDFUGDYGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














